Dipentene

Overview

Description

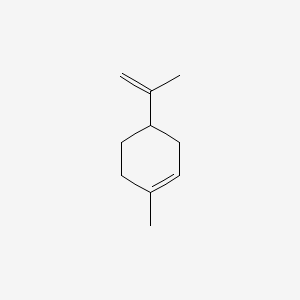

Dipentene (CAS 138-86-3) is a cyclic monoterpene hydrocarbon, primarily a racemic mixture of limonene enantiomers (D- and L-limonene) . It is derived from the pyrolysis of natural rubber (NR) or the fractional distillation of turpentine . Structurally, this compound consists of two isoprene units cyclized into a six-membered ring with a characteristic lemon-like odor. It is widely used as a solvent in rubber processing, paints, adhesives, and cleaning agents due to its high solvency and biodegradability .

In environmental science, this compound serves as a key marker for tire wear particles (TWPs) containing NR, as it is generated during the pyrolysis of polyisoprene at temperatures below 800 K . Its stereoisomeric composition distinguishes it from (+)-limonene, a single enantiomer found in citrus fruits, which degrades more readily in environmental samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipentene can be synthesized through several methods, including the isomerization of alpha-pinene and beta-pinene, which are components of turpentine oil. The isomerization process involves heating these compounds in the presence of a catalyst such as phosphoric acid or sulfuric acid .

Industrial Production Methods: Industrial production of this compound often involves the extraction of essential oils from citrus peels through steam distillation. The extracted oil is then subjected to fractional distillation to isolate this compound. Another method involves the by-product recovery from the kraft paper-making process, where turpentine is separated and further distilled to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Dipentene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, ozone

Reducing agents: Hydrogen gas, palladium or platinum catalysts

Halogenating agents: Chlorine, bromine

Major Products Formed:

Oxidation products: Carveol, carvone, limonene oxide

Reduction products: Menthane

Substitution products: Halogenated this compound derivatives

Scientific Research Applications

Solvent Properties

Dipentene is widely utilized as a solvent in the formulation of paints, coatings, and varnishes. Its ability to dissolve resins, alkyds, and waxes makes it an essential component in:

- Paints and Coatings : Used to enhance the flow and leveling properties of paints.

- Industrial Cleaners : Effective in removing grease and oils from machinery and surfaces.

- Adhesives : Acts as a solvent for adhesives used in various manufacturing processes .

Cleaning Products

Due to its degreasing capabilities, this compound serves as a substitute for chlorinated solvents in cleaning applications. It is employed in:

- Electronic Industry : For cleaning electronic components without leaving harmful residues.

- Household Cleaning Products : Included in formulations for surface cleaners and degreasers .

Flavoring and Fragrance

This compound's pleasant citrus aroma makes it a popular ingredient in:

- Cosmetics : Used in perfumes, soaps, and personal care products for its fragrance properties.

- Food Industry : Acts as a flavoring agent in various food products, including beverages and confectionery .

Gallstone Solubilization

This compound has been investigated for its potential medicinal properties, particularly in the treatment of gallstones. Clinical studies have shown that it can effectively dissolve cholesterol-containing gallstones due to its solubilizing properties .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for use in:

- Antiseptics : As an active ingredient in formulations designed to inhibit microbial growth.

- Preservatives : In food and cosmetic products to extend shelf life by preventing spoilage .

Pest Control

This compound has shown efficacy as a natural insecticide. Its application includes:

- Larvicidal Activity : Effective against mosquito larvae, providing an environmentally friendly alternative to synthetic pesticides .

- Fungicidal Properties : Used to control fungal infections in crops, contributing to sustainable agricultural practices .

Industrial Use Case

A study conducted on the use of this compound as a solvent revealed that it significantly improved the performance of paints by enhancing drying times and reducing viscosity without compromising the quality of the finish. The study highlighted this compound's effectiveness compared to traditional solvents, leading to reduced volatile organic compound emissions during application .

Pharmaceutical Research

In clinical trials assessing the efficacy of this compound as a gallstone solubilizer, patients treated with this compound exhibited significant reductions in gallstone size compared to control groups receiving standard treatments. This finding suggests potential for further research into this compound's therapeutic applications in gastroenterology .

Safety and Regulatory Status

This compound is generally recognized as safe (GRAS) by regulatory agencies when used within established limits in food products. However, safety assessments are ongoing to evaluate its long-term effects when used in cosmetics and pharmaceuticals .

Mechanism of Action

Dipentene exerts its effects through various molecular mechanisms:

Antimicrobial Action: this compound disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death.

Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and reduces the activity of inflammatory enzymes such as cyclooxygenase.

Antioxidant Action: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.

Anticancer Action: It induces apoptosis (programmed cell death) in cancer cells by activating the AMPKα signaling pathway and inhibiting the production of reactive oxygen species.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Dipentene vs. Limonene

This compound vs. Isoprene

Isoprene (C₅H₈), the monomer of NR, contrasts with this compound (C₁₀H₁₆) as follows:

- Pyrolysis Behavior: this compound forms via β-bond cleavage and cyclization of polyisoprene at 300°C, while isoprene is released as a monomer. The isoprene/dipentene ratio increases with smaller TWP particle sizes and thermal aging due to crosslink density changes .

- Analytical Utility : this compound is preferred for TWP quantification due to its stability, whereas isoprene’s volatility complicates detection .

This compound vs. Styrene and Vinylcyclohexene

- Styrene: A monomer from polystyrene, styrene/dipentene ratios in environmental samples differentiate tire wear (high this compound) from asphalt pavement wear (high styrene) .

- Vinylcyclohexene : A dimer from styrene-butadiene rubber (SBR) pyrolysis, it serves as a marker for SBR in TWPs, unlike this compound’s specificity to NR .

Thermal Degradation and Reaction Pathways

Pyrolysis Behavior

Table 1: Pyrolysis Products of NR at Different Temperatures

| Temperature (°C) | This compound Yield (%) | Benzene Yield (%) | Key Secondary Products |

|---|---|---|---|

| 300 | 45.2 (peak at 45 min) | 12.1 | Xylene, toluene |

| 400 | 22.5 | 43.9 | Naphthalene, ethylbenzene |

At 300°C, this compound dominates via β-bond cleavage and cyclization. Above 400°C, it undergoes dehydrogenation and dealkylation to form benzene, toluene, and xylene (BTX) .

Reaction Mechanisms

- Isomerization: this compound converts to terpinolene, α-terpinene, and γ-terpinene .

- Hydrogenation : Forms p-cymene, a precursor for synthetic resins .

- Environmental Degradation : Biodegradation pathways differ from (+)-limonene, leading to slower breakdown in soil and water .

Industrial and Environmental Significance

Composition Variability in Industrial Grades

Table 2: Composition of Industrial this compound Grades

Environmental Monitoring

Biological Activity

Dipentene, also known as D-limonene, is a monoterpene commonly found in the essential oils of citrus fruits and other plants. It has garnered significant attention in recent years due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant case studies and research findings.

This compound is a cyclic monoterpene with the molecular formula . Its structure consists of two isoprene units, which contribute to its unique properties. The compound is characterized by its pleasant citrus aroma and is widely used in food flavoring, perfumes, and cleaning products.

2. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer effects across various cancer types:

- Mechanism of Action : this compound induces apoptosis (programmed cell death) in cancer cells by modulating key proteins involved in the apoptotic pathway, such as Bcl-2 and Bax. It has been shown to promote autophagy, enhancing the apoptotic process in lung cancer cells .

- In Vivo Studies : In animal models, this compound has been reported to inhibit tumor growth effectively. For instance, a study involving nude mice demonstrated that treatment with this compound resulted in a significant reduction in tumor size and weight compared to control groups .

| Study | Cancer Type | Dose (mg/kg) | Tumor Weight (g) | Tumor Volume (mm³) |

|---|---|---|---|---|

| Ji et al. (2018) | Lung Cancer | 400 | 0.48 | 867.44 |

| Ji et al. (2018) | Lung Cancer | 600 | 0.31 | 577.08 |

3. Antimicrobial Properties

This compound exhibits potent antimicrobial activity against various pathogens:

- Antibacterial Effects : Research indicates that this compound disrupts bacterial cell membranes and inhibits energy metabolism, leading to cell death . It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : this compound also demonstrates antifungal properties by damaging fungal cell walls and interfering with gene expression related to growth and reproduction .

4. Anti-inflammatory Effects

This compound has been identified as a natural anti-inflammatory agent:

- Mechanism : It modulates inflammatory pathways by reducing the production of pro-inflammatory cytokines and mediators . This action has implications for conditions like arthritis and other inflammatory diseases.

- Case Studies : In animal studies, this compound administration resulted in reduced inflammation markers, suggesting its potential as an adjunct therapy for inflammatory conditions .

5. Neuroprotective Effects

Emerging research highlights the neuroprotective properties of this compound:

- Mechanism : this compound may protect neuronal cells from oxidative stress and inflammation by activating signaling pathways that promote cell survival .

- Research Findings : Animal models have shown that this compound can improve recovery from peripheral nerve injuries and reduce symptoms associated with neurodegenerative diseases like Alzheimer's .

6. Safety and Toxicology

While this compound is generally recognized as safe for use in food products, its safety profile must be considered in therapeutic applications:

Q & A

Basic Research Questions

Q. What experimental methods are used to elucidate the structural isomerism of dipentene and its relationship to limonene?

this compound, the racemic mixture of d- and l-limonene, is structurally characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). Its optical inactivity distinguishes it from enantiomeric limonene forms. Historical studies confirmed its structure through isomerization experiments and comparison with synthetic derivatives, such as catalytic dehydrogenation products like p-cymene .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

this compound is synthesized via isomerization of α-pinene or limonene using acid catalysts (e.g., sulfuric acid) or thermal methods. A validated approach involves distilling crude turpentine and fractionating the terpene hydrocarbons. Purity is ensured through repeated distillation over sodium to remove impurities like cineol .

Q. How are physicochemical properties such as boiling point, flash point, and solubility determined for this compound?

Key properties are measured using ASTM methods:

- Boiling point : 175–177°C (closed-cup) .

- Flash point : 45°C (closed-cup), classified as a Category 3 flammable liquid .

- Solubility : Miscible with organic solvents (e.g., ethanol, ether); immiscible with water. Hansen Solubility Parameters (HSP) are used to predict solvent efficacy, with a KB value of 60–100 indicating strong solvency for non-polar soils .

Q. What safety protocols are critical when handling this compound in laboratory environments?

- PPE : Nitrile gloves (0.11 mm minimum thickness), chemical-resistant aprons, and goggles .

- Ventilation : Local exhaust ventilation to limit vapor exposure (no established occupational exposure limits) .

- Storage : Cool, dry, well-ventilated areas away from oxidizers (e.g., chlorates, peroxides) .

- Emergency measures : Eye wash stations, emergency showers, and inert adsorbents for spills .

Advanced Research Questions

Q. How does this compound’s solvent efficacy compare to traditional solvents like toluene or D-limonene in industrial cleaning applications?

this compound’s solvent power is quantified via KB (Kauri-Butanol) values (60–100), outperforming mineral spirits (KB 37) but less potent than toluene (KB 105). Its biodegradability and low toxicity make it preferable for formulations targeting polar and non-polar soils. Experimental designs compare dissolution rates of standardized contaminants (e.g., greases, resins) under controlled temperatures and agitation .

Q. What parameters optimize catalytic dehydrogenation of this compound to p-cymene in pilot-scale reactors?

Key parameters include:

- Temperature : 280–300°C .

- Catalyst : Metal oxides (e.g., Pt/Al₂O₃) or zeolites.

- Flow rates : 4.0 L/h this compound with 2.0 L/min nitrogen carrier gas . Post-reaction, vacuum distillation achieves p-cymene purity >99% (mass ratio 1.81:1 this compound-to-product). Ultrasonic sprayers in gasifiers enhance yield to 98.16% .

Q. How can researchers design robust toxicity studies to address gaps in this compound’s reproductive and carcinogenic risks?

- In vivo models : OECD Guideline 443 (extended one-generation reproductive toxicity study) using rodents exposed to 50–500 mg/kg/day doses.

- Endpoints : Fertility indices, teratogenicity, and histopathological analysis of reproductive organs .

- Carcinogenicity : Two-year bioassays per NTP protocols, with conflicting data from New Jersey studies requiring meta-analysis of existing datasets .

Q. What mechanisms underlie this compound-induced skin sensitization, and how can predictive assays mitigate risks?

this compound’s oxidation metabolites (e.g., limonene-1,2-oxide) act as haptens, binding to skin proteins and triggering Type IV hypersensitivity. The EC3T assay (OECD 497) quantifies sensitization potency using murine local lymph node proliferation. Mitigation strategies include formulating with antioxidants (e.g., BHT) to inhibit oxidation .

Q. How do researchers reconcile contradictory data on this compound’s environmental toxicity across aquatic species?

Standardized OECD 201/202 tests reveal species-specific LC₅₀ variations (e.g., Daphnia magna vs. fish). Meta-regression analyses adjust for factors like water hardness and dissolved organic carbon. Chronic toxicity studies (28-day exposure) assess bioaccumulation potential (log Kow = 4.83) .

Q. What computational models predict this compound’s reactivity in large-scale industrial processes?

Density Functional Theory (DFT) simulations model reaction pathways (e.g., dehydrogenation, oxidation). Parameters like activation energy and transition states are validated against experimental GC-MS and FTIR data. Pilot-scale reactors integrate computational fluid dynamics (CFD) to optimize heat/mass transfer .

Properties

IUPAC Name |

1-methyl-4-prop-1-en-2-ylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGQYMWWDOXHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | limonene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Limonene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-73-0 | |

| Record name | Polylimonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2029612 | |

| Record name | Limonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dipentene appears as a colorless liquid with an odor of lemon. Flash point 113 °F. Density about 7.2 lb /gal and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent for rosin, waxes, rubber; as a dispersing agent for oils, resins, paints, lacquers, varnishes, and in floor waxes and furniture polishes., Liquid, Colorless liquid with a citrus-like odor; [ChemIDplus], A colorless liquid with an odor of lemon. | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

352 °F at 760 mmHg (USCG, 1999), Colorless liquid; lemon-like odor. Specific gravity: 0.857 at 15.5 °C/15.5 °C; BP: 175-176 °C; Refractive index: 1.473 at 20 °C. Miscible with alcohol; insoluble in water /Limonene, inactive/, 352 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

115 °F (USCG, 1999), 45 °C, 113 °F (45 °C) (Close cup), 115 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 7.57 mg/L at 25 °C, Miscible with alcohol, Miscible with alcohol, ether. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.842 at 69.8 °F (USCG, 1999) - Less dense than water; will float, 0.8402 at 20.85 °C/4 °C, 0.842 at 69.8 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.7 (Air = 1) | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.55 [mmHg], 1.55 mm Hg at 25 °C /extrapolated/ | |

| Record name | Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities are mainly other monoterpenes, such as myrcene (7-methyl-3-methylene-1,6-octadiene), alpha-pinene (2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene), alpha-pinene (6,6-dimethyl-2-methylene-bicyclo[3.1.1]heptane), sabinene (2-methyl-5-(1-methylethyl)-bicyclo[3.1.0]hexan-2-ol), and Gamma3-carene ((1S-cis)-3,7,7-trimethyl-bicyclo[4.1.0]hept-2-ene). | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Colorless mobile liquid, Clear to light yellow liquid | |

CAS No. |

138-86-3, 5989-27-5, 7705-14-8, 8016-20-4, 9003-73-0 | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Limonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Limonene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Limonene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | LIMONENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Limonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-methyl-4-(1-methylvinyl)cyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | limonene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIMONENE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MC3I34447 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polylimonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-40 °F (USCG, 1999), -95.5 °C, -40 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.